![molecular formula C21H20O4 B11646795 8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11646795.png)
8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
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Overview
Description
8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a cyclization reaction to form the fused ring system, followed by functional group modifications to introduce the methoxy and ethenyl groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific catalysts to facilitate the cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Substituting agents: Halogens (chlorine, bromine), nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons .
Scientific Research Applications
8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzyl alcohol: Shares the methoxy group and aromatic ring but lacks the complex fused ring system.
Diosmetin: Contains similar methoxy and hydroxyl groups but has a different core structure.
Methyl isoeugenol: Similar methoxy and propenyl groups but differs in the overall structure.
Uniqueness
8-METHOXY-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is unique due to its fused ring system and specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C21H20O4/c1-13-20-17(22)11-15(12-19(24-4)21(20)14(2)25-13)9-10-16-7-5-6-8-18(16)23-3/h5-12H,1-4H3/b10-9+ |
InChI Key |
JGLPCKRDWKIKQK-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)/C=C/C3=CC=CC=C3OC)OC |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C=CC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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